molecular formula C11H12O6 B8381071 Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B8381071
M. Wt: 240.21 g/mol
InChI Key: LYCDTWIERBAQMZ-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

The subtitle compound was prepared from the product of step (i) (10 g) and methyl bromacetate (5.5 ml) by the method of example 11 step (i). Purified by chromatography eluting with 20% ethyl acetate in isohexane. Yield 3.68 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C(=CC=C1)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C(=CC=C1)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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